![molecular formula C15H36N4 B1209037 Bis-(3-aminopropyl)nonanediamine CAS No. 56-22-4](/img/structure/B1209037.png)
Bis-(3-aminopropyl)nonanediamine
Overview
Description
“Bis-(3-aminopropyl)nonanediamine” is a chemical compound that is part of the organonitrogen compounds class . It is also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine . It is used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes .
Molecular Structure Analysis
The molecular formula of “Bis-(3-aminopropyl)nonanediamine” is C9H28N4 . The structure consists of nitrogen and carbon atoms linked by single bonds, with hydrogen atoms attached to the carbon and nitrogen atoms .
Chemical Reactions Analysis
“Bis-(3-aminopropyl)nonanediamine” has been used in the absorption of CO2 into novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions of 2-amino-2-methyl-1-propanol (AMP), using a wetted-wall column absorber . The reaction mechanism of aqueous APA was described by the zwitterion mechanism .
Physical And Chemical Properties Analysis
“Bis-(3-aminopropyl)nonanediamine” is a clear colorless to yellow liquid . It has a refractive index of 1.4900 to 1.4930 at 20°C, 589 nm . The molecular weight is 131.22 .
Scientific Research Applications
Catalyst in Polymer Synthesis
- Bis-(3-aminopropyl) tetramethyldisiloxane, closely related to Bis-(3-aminopropyl)nonanediamine, serves as an effective catalyst in the synthesis of silicone polyureas with desirable elastomeric properties. This process involves the ring opening polymerization of cyclic siloxanes (Hoffman & Leir, 1991).
Component in Nonviral Gene Delivery Systems
- Bis-(3-aminopropyl)nonanediamine plays a role in gene delivery as part of polyethylenimine derivatives. These compounds are significant for their transfection efficiency and minimal cytotoxicity, crucial in gene therapy research (Crăciun et al., 2019).
Use in Magnetic Studies and Material Sciences
- It has been used in the synthesis of magnetic nanostructures. The concentration of compounds like poly (propylene glycol) bis (2-aminopropyl ether) influences the morphologies of the products, which are significant in various applications including biological testing and drug delivery (Guan et al., 2009).
Incorporation in Advanced Electronic Packaging
- Used as a curing agent in epoxy systems, Bis-(3-aminopropyl)nonanediamine lowers the viscosity of the epoxy system, impacting the mechanical properties of the thermally cured epoxy composites. This application is pivotal in the manufacturing of high-reliability semiconductor devices (Li & Xie, 2009).
In the Synthesis of Macrocycle Compounds
- Non-template condensation reactions involving Bis-(3-aminopropyl)amine, closely related to Bis-(3-aminopropyl)nonanediamine, lead to the formation of macrocyclic systems. These macrocycles have potential applications in various chemical and pharmaceutical domains (Pietraszkiewicz & Gąsiorowski, 1990).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N'-bis(3-aminopropyl)nonane-1,9-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N4/c16-10-8-14-18-12-6-4-2-1-3-5-7-13-19-15-9-11-17/h18-19H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXGXJZZAIHSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNCCCN)CCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204566 | |
Record name | TE 393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-aminopropyl)nonane-1,9-diamine | |
CAS RN |
56-22-4 | |
Record name | TE 393 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TE 393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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